molecular formula C21H27ClN2O2 B11340422 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methylphenoxy)acetamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11340422
M. Wt: 374.9 g/mol
InChI Key: RRQBAJWYRXBABK-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methylphenoxy)acetamide is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a diethylamino group, and a methylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenylacetic acid with diethylamine to form an intermediate, which is then reacted with 4-methylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H27ClN2O2/c1-4-24(5-2)20(18-8-6-7-9-19(18)22)14-23-21(25)15-26-17-12-10-16(3)11-13-17/h6-13,20H,4-5,14-15H2,1-3H3,(H,23,25)

InChI Key

RRQBAJWYRXBABK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)COC1=CC=C(C=C1)C)C2=CC=CC=C2Cl

Origin of Product

United States

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